

Physical and chemical properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B1525761

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" found in numerous biologically active molecules. This document details the compound's physical and chemical properties, spectroscopic profile, and inherent reactivity. It serves as a critical resource for researchers, chemists, and drug development professionals, offering insights into its synthetic utility as a versatile building block, particularly in the development of novel therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that constitutes the core structure of many commercially available drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that target a wide range of biological entities. Derivatives have

demonstrated diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3].

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a strategically functionalized derivative designed for maximum synthetic versatility. The molecule possesses two key reactive handles:

- A Bromine Atom at the C-3 Position: This site is highly amenable to modern cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and other diverse substituents.
- A Carbaldehyde Group at the C-6 Position: This electrophilic center is a classic functional group for a vast array of chemical transformations, including nucleophilic additions, reductive aminations, and condensations.

This dual functionality makes the compound an invaluable intermediate, enabling the rapid generation of molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies[4][5].

Physicochemical and Computed Properties

The fundamental properties of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** are summarized below. While experimental data for this specific isomer is not widely published, the following table includes data for the closely related isomer, 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, and other computed values to provide a reliable profile.

Property	Value	Source
IUPAC Name	3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde	-
Molecular Formula	C ₈ H ₅ BrN ₂ O	[6]
Molecular Weight	225.04 g/mol	[6]
Monoisotopic Mass	223.95853 Da	[6]
CAS Number	944825-33-8 (for this specific isomer)	-
Appearance	Expected to be a solid (e.g., yellow powder)	[7]
Topological Polar Surface Area (TPSA)	34.4 Å ²	[6]
XLogP3 (Computed)	2.2	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	1	[6]

Note: Some properties are based on the isomeric compound 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-09-5) due to data availability.

Spectroscopic Profile: Characterization and Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**. Below is a guide to the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is the most direct method for structural confirmation.

Key expected signals include:

- Aldehydic Proton (-CHO): A distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.
- Imidazo[1,2-a]pyridine Ring Protons: The aromatic protons on the fused ring system will appear as multiplets or distinct doublets and singlets between δ 7.0 and 9.5 ppm. The specific coupling patterns and chemical shifts are sensitive to the substitution pattern. For instance, the proton at the C-5 position, adjacent to the electron-donating nitrogen, is often the most deshielded.

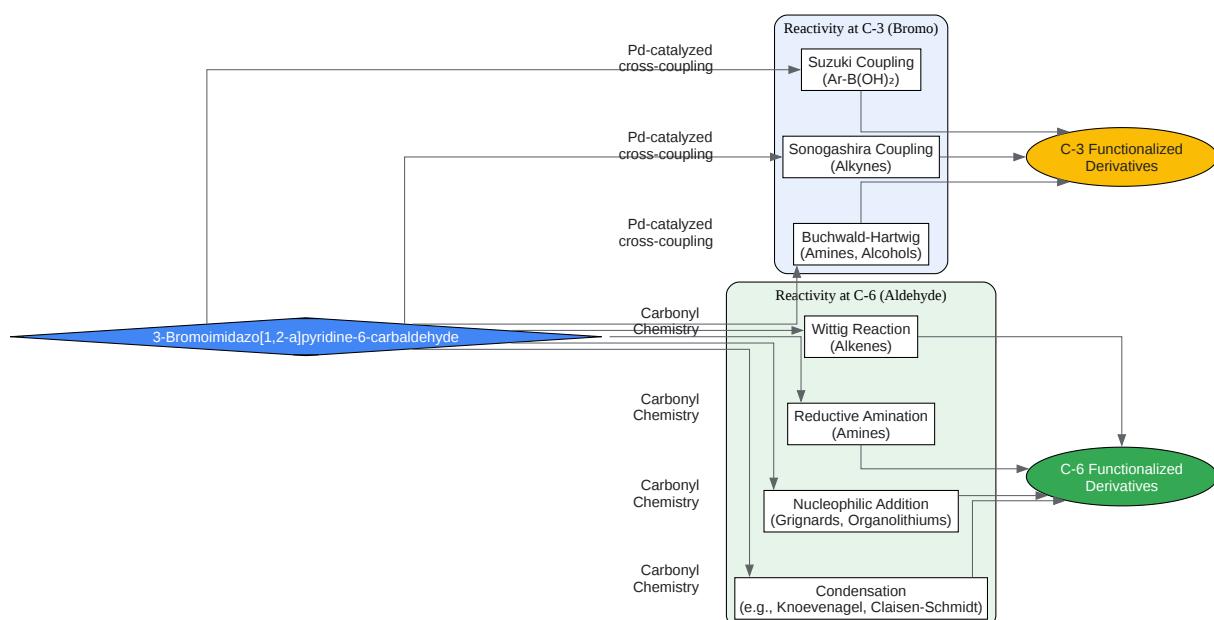
• ^{13}C NMR: The carbon spectrum provides information on the carbon framework.

- Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 179-185 ppm.[8]
- Aromatic and Heterocyclic Carbons: Multiple signals between δ 110 and 160 ppm. The carbon atom bearing the bromine (C-3) will have its chemical shift influenced by the halogen's inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1660-1700 cm^{-1} . The conjugation with the aromatic ring system typically lowers the frequency compared to a simple aliphatic aldehyde.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .
- C=C and C=N Stretches: Multiple bands in the 1450-1650 cm^{-1} fingerprint region, characteristic of the fused aromatic system.


Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 224 and 226.
- Fragmentation: Common fragmentation patterns may include the loss of the formyl radical (-CHO) or the bromine atom.

Chemical Properties and Synthetic Reactivity

The synthetic utility of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** stems from its two orthogonal reactive sites, which can be addressed selectively or in sequence to build molecular complexity.[\[4\]](#)

[Click to download full resolution via product page](#)

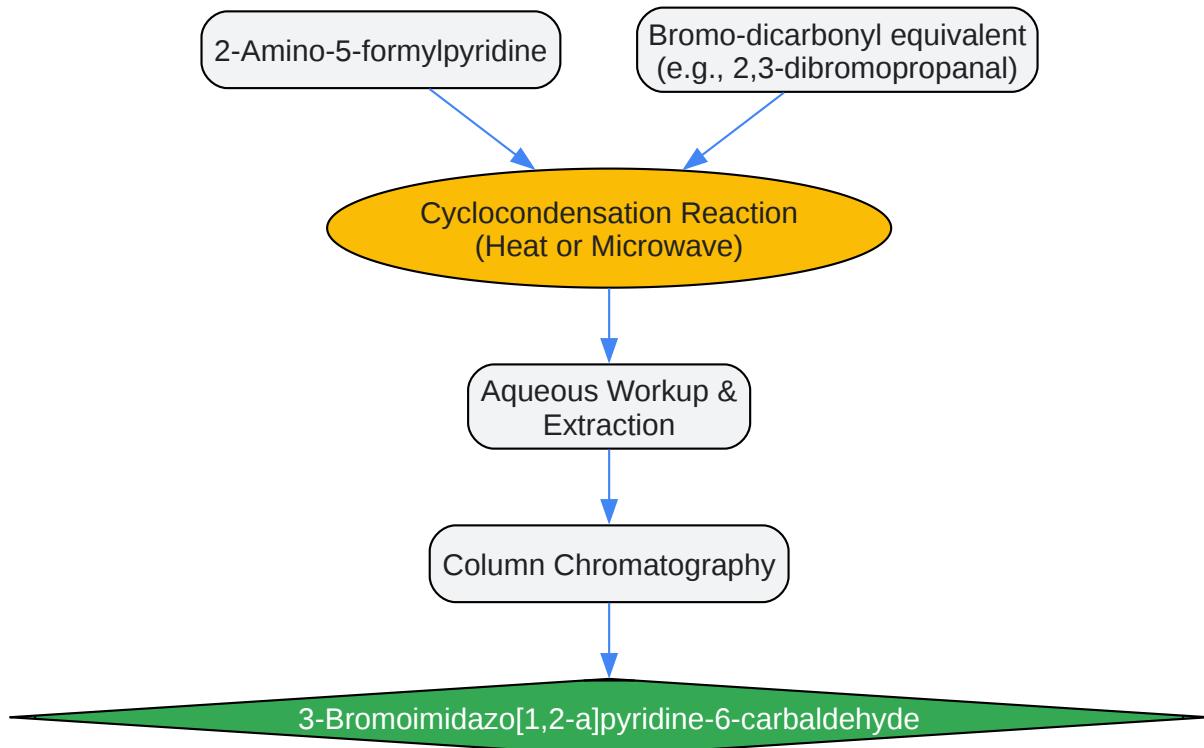
Caption: Dual reactivity of the title compound.

Reactions at the Bromine (C-3)

The bromine atom on the electron-rich imidazo[1,2-a]pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing carbon-carbon and carbon-heteroatom bonds at this position.

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or vinyl structures.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.
- Heck Coupling: Reaction with alkenes.

Reactions at the Carbaldehyde (C-6)


The aldehyde group is a versatile electrophile.

- Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols, which can be further oxidized or modified.
- Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with NaBH_3CN), to form new amine derivatives. This is a cornerstone of medicinal chemistry for library synthesis.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Condensation Reactions: Undergoes base-catalyzed condensation with active methylene compounds (e.g., malonates in the Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) to form α,β -unsaturated systems.^[9]

Synthesis and Manufacturing

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α -halocarbonyl compound. For **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde**, a plausible synthetic route involves the reaction of 2-amino-5-formylpyridine with a suitable three-carbon, bromine-containing building block under cyclization conditions.

Efficient, one-pot, and microwave-assisted syntheses have been developed for this class of compounds to improve yields and reduce reaction times.[7][10]

[Click to download full resolution via product page](#)

Caption: General synthetic workflow.

Applications in Research and Drug Development

This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for biological evaluation.

- **Anticancer Research:** The imidazo[1,2-a]pyridine scaffold is present in molecules designed to target various cancer-related pathways. This building block allows for the systematic modification of substituents at the C-3 and C-6 positions to optimize potency and selectivity against cancer cell lines.[1]

- Antimicrobial Agents: Derivatives have been explored for their potential as antibacterial and antifungal agents.^[4] The ability to generate diverse libraries from this starting material is crucial for discovering new leads against resistant microbial strains.^[9]
- Biochemical Probes: It can be used to synthesize specific molecules for biochemical assays, such as kinase inhibitors or fluorescent probes, by attaching appropriate functional groups.
^[11]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for the characterization of **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** using ¹H NMR.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity and assess the purity of the compound.

Materials:

- **3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vortex mixer

Procedure:

- Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as imidazopyridines often show good solubility). The choice of solvent is critical; if the compound is not fully soluble, the spectrum will be of poor quality.

- **Dissolution:** Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into the NMR tube.
- **Instrument Setup:**
 - Insert the tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is validated by a sharp, symmetrical solvent peak.
- **Spectrum Acquisition:**
 - Acquire a standard ^1H NMR spectrum (e.g., 16-32 scans).
 - Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
- **Data Processing and Validation:**
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - **Validation Check 1 (Internal Standard):** Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
 - **Validation Check 2 (Signal Identification):**
 - Confirm the presence of the aldehyde singlet between δ 9.8-10.1 ppm. Its integration should correspond to 1 proton.
 - Identify the aromatic protons in the δ 7.0-9.5 ppm region. The integration of this region should sum to the expected number of protons on the ring system.
 - Check for any unexpected signals, which may indicate impurities. The relative integration of impurity peaks allows for a semi-quantitative assessment of purity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for this exact isomer is not readily available, data from analogous compounds provide general guidance.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[12\]](#)[\[13\]](#)
- Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.[\[14\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration is recommended to prevent degradation of the aldehyde functionality.[\[12\]](#)[\[15\]](#)
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[\[13\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes.[\[13\]](#)
 - Ingestion: Wash out mouth with water and seek immediate medical attention.[\[12\]](#)

Conclusion

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactive sites at the C-3 and C-6 positions provide chemists with a powerful platform for creating diverse molecular architectures. The well-defined reactivity, combined with the biological relevance of the imidazo[1,2-a]pyridine scaffold, ensures that this compound will remain a critical building block in the ongoing quest for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. nbino.com [nbino.com]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₅BrN₂O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticandidotic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. geneseo.edu [geneseo.edu]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1525761#physical-and-chemical-properties-of-3-bromoimidazo-1-2-a-pyridine-6-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com